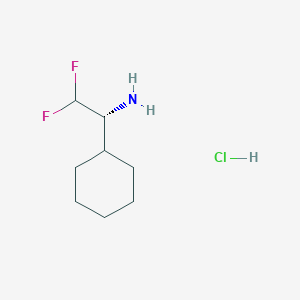
N,N-二甲基-6-氧代-1,6-二氢吡啶-3-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide” is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide” can be represented by the SMILES stringO=C(NC)C(C=C1)=CNC1=O . This indicates that the molecule contains a pyridine ring with a sulfonamide group attached. Physical And Chemical Properties Analysis
“N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide” is a solid at room temperature . The predicted melting point is 159.97°C, and the predicted boiling point is 391.82°C . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.59 .科学研究应用
- ODC 作为 XO 抑制剂 (XOI): 近期研究表明,ODC 作为新型 XOIs,具有显著的活性 。这些化合物具有管理高尿酸血症的潜力。
- 合成: 研究人员设计并合成了 ODC 衍生物,以探索它们的结构-活性关系 。这些努力有助于药物开发。
黄嘌呤氧化酶抑制
药物设计与合成
蛋白质组学研究
作用机制
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide works by inhibiting enzymes involved in the metabolism of fatty acids and glycerol. Specifically, it binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition of enzyme activity leads to the accumulation of fatty acids and glycerol, which in turn can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid and glycerol metabolism, resulting in the accumulation of these molecules in the cell. This can lead to a variety of effects, such as increased insulin sensitivity, increased fat oxidation, and increased energy expenditure. It has also been shown to increase the activity of enzymes involved in the synthesis of fatty acids, resulting in increased levels of fatty acids in the cell.
实验室实验的优点和局限性
The use of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in laboratory experiments has a number of advantages. It is easy to synthesize and is relatively inexpensive. It is also highly potent, making it useful for studying the regulation of cellular processes. However, there are also some limitations to its use. It is relatively unstable and can degrade over time, making it difficult to store for extended periods of time.
未来方向
The potential of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a tool for studying the regulation of cellular processes is still being explored. Future studies could focus on its use in the study of drug-induced changes in cellular processes, as well as its potential use in the development of new therapeutics. Additionally, further research could be done to investigate the mechanism of action of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, as well as its effects on other cellular processes. Finally, further studies could be conducted to investigate the potential of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a tool for studying the regulation of metabolic pathways.
合成方法
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can be synthesized by a number of methods. The most common method involves the reaction of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (DPCA) with sulfur trioxide in aqueous sulfuric acid. The reaction produces a sulfonamide product, which is then isolated and purified.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves the reaction of 3-sulfamoylpyridine with dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst to form the intermediate N,N-dimethyl-1,6-dihydropyridine-3-sulfonamide. This intermediate is then oxidized using a mild oxidizing agent to yield the final product.", "Starting Materials": [ "3-sulfamoylpyridine", "dimethylformamide dimethyl acetal", "Lewis acid catalyst", "mild oxidizing agent" ], "Reaction": [ "Step 1: Mix 3-sulfamoylpyridine and dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and then filter off any solids.", "Step 4: Concentrate the filtrate under reduced pressure to yield the intermediate N,N-dimethyl-1,6-dihydropyridine-3-sulfonamide.", "Step 5: Dissolve the intermediate in a suitable solvent.", "Step 6: Add a mild oxidizing agent to the solution and stir at room temperature for several hours.", "Step 7: Filter off any solids and concentrate the filtrate under reduced pressure to yield the final product N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide." ] } | |
CAS 编号 |
627836-85-5 |
分子式 |
C7H10N2O3S |
分子量 |
202.23 |
IUPAC 名称 |
N,N-dimethyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9(2)13(11,12)6-3-4-7(10)8-5-6/h3-5H,1-2H3,(H,8,10) |
InChI 键 |
GBHKMZPHZNLXTP-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CNC(=O)C=C1 |
溶解度 |
soluble |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2456592.png)
![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

![4-Methyl-1-(4-{[1-(3-methylbutanoyl)piperidin-4-yl]methoxy}benzoyl)piperidine](/img/structure/B2456597.png)

![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2456605.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456608.png)